molecular formula C18H12BrNO4 B12922731 3,4-Diphenyl-5-nitro-2-bromoacetylfuran CAS No. 93261-88-2

3,4-Diphenyl-5-nitro-2-bromoacetylfuran

Cat. No.: B12922731
CAS No.: 93261-88-2
M. Wt: 386.2 g/mol
InChI Key: YQWWLRSZFNVICJ-UHFFFAOYSA-N
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Description

3,4-Diphenyl-5-nitro-2-bromoacetylfuran is a complex organic compound with the molecular formula C18H12BrNO4. It features a furan ring substituted with diphenyl, nitro, and bromoacetyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diphenyl-5-nitro-2-bromoacetylfuran typically involves multi-step organic reactions. One common method includes the bromination of 3,4-diphenylfuran, followed by nitration and subsequent acetylation. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced purification techniques to achieve high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3,4-Diphenyl-5-nitro-2-bromoacetylfuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can produce a variety of functionalized furan derivatives .

Scientific Research Applications

3,4-Diphenyl-5-nitro-2-bromoacetylfuran has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 3,4-Diphenyl-5-nitro-2-bromoacetylfuran involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical modifications, making it a valuable compound in research and industry .

Properties

CAS No.

93261-88-2

Molecular Formula

C18H12BrNO4

Molecular Weight

386.2 g/mol

IUPAC Name

2-bromo-1-(5-nitro-3,4-diphenylfuran-2-yl)ethanone

InChI

InChI=1S/C18H12BrNO4/c19-11-14(21)17-15(12-7-3-1-4-8-12)16(18(24-17)20(22)23)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

YQWWLRSZFNVICJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC(=C2C3=CC=CC=C3)[N+](=O)[O-])C(=O)CBr

Origin of Product

United States

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